1-Isothiocyanato-2-phenoxybenzene

Vue d'ensemble

Description

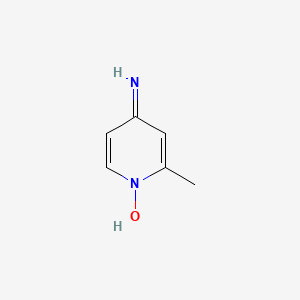

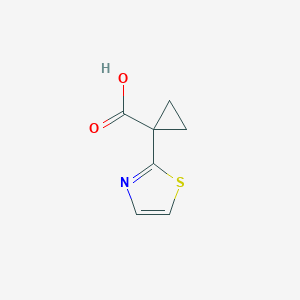

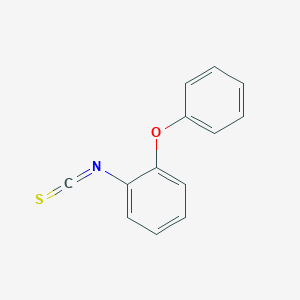

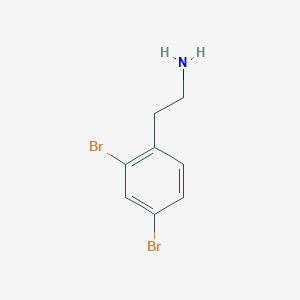

1-Isothiocyanato-2-phenoxybenzene is a biochemical used for proteomics research . It has a molecular formula of C13H9NOS and a molecular weight of 227.28 .

Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen and mild condition . The yields of some products could be more than 90% .Molecular Structure Analysis

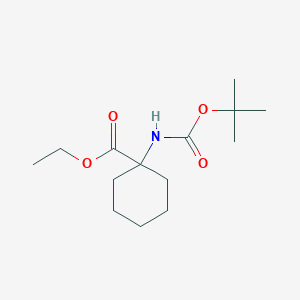

The molecular structure of 1-Isothiocyanato-2-phenoxybenzene consists of 13 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis

Isothiocyanates, including 1-Isothiocyanato-2-phenoxybenzene, are considered to be the most biologically active degradation products of glucosinolates . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .Physical And Chemical Properties Analysis

1-Isothiocyanato-2-phenoxybenzene has a molecular formula of C13H9NOS and a molecular weight of 227.28 .Applications De Recherche Scientifique

Heterocycles Construction

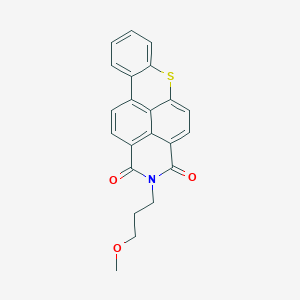

The compound's reactivity has been explored in the synthesis of heterocycles. A study described the desulfurization ability of diacetoxyiodobenzene (DIB) in the preparation of isothiocyanates from corresponding dithiocarbamate salts. These in situ generated isothiocyanates, when reacted with o-phenylenediamine and o-aminophenol, form benzimidazoles and aminobenzoxazoles, respectively. This method highlights the compound's role in constructing complex heterocyclic structures efficiently and with high yields, showcasing its importance in organic synthesis and drug discovery processes (Ghosh et al., 2008).

Electrochemical Sensors

1-Isothiocyanato-2-phenoxybenzene also finds application in the development of electrochemical sensors. A study presented an electrochemical sensor based on Fe3O4 functionalized graphene oxide-gold nanoparticle composite for the simultaneous determination of catechol and hydroquinone. This sensor exploits the compound's electrochemical properties, offering a new approach to environmental monitoring and analysis of phenolic compounds in samples, indicating its potential in environmental science and analytical chemistry (Erogul et al., 2015).

Anion Recognition Properties

Research on substituted phenyl urea and thiourea silatranes, involving 1-isothiocyanato-2-phenoxybenzene, has demonstrated its application in anion recognition. These compounds, possessing unique electronic properties, have been used in photophysical and theoretical studies to explore anion recognition properties. This application is crucial in developing sensors and devices for detecting and quantifying anions in various environments, pointing to the compound's utility in sensor technology and materials science (Singh et al., 2016).

Green Synthesis Methods

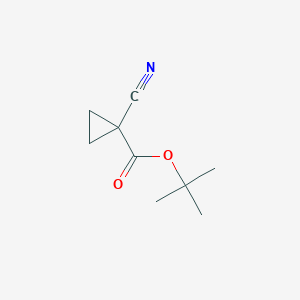

The compound's role extends to environmentally friendly synthesis methods. A notable example includes the synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles promoted by water, showcasing a novel synthetic approach towards these compounds. This method emphasizes high efficiency, environmentally benign solvent use, and simplicity, marking the compound's significance in green chemistry and sustainable chemical processes (Zhang et al., 2011).

Mécanisme D'action

Propriétés

IUPAC Name |

1-isothiocyanato-2-phenoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c16-10-14-12-8-4-5-9-13(12)15-11-6-2-1-3-7-11/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERQJOQHRKNLIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isothiocyanato-2-phenoxybenzene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Propan-2-yl)cyclopentyl]ethanol](/img/structure/B3366560.png)

![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 5-[[4,5,18,19,20,23,24,25,38,39-decahydroxy-9,15,28,35-tetraoxo-12-(3,4,5-trihydroxybenzoyl)oxy-2,10,14,29,32,34-hexaoxaheptacyclo[34.3.1.03,8.011,33.013,31.016,21.022,27]tetraconta-1(40),3,5,7,16,18,20,22,24,26,36,38-dodecaen-6-yl]oxy]-2,3,4-trihydroxybenzoate](/img/structure/B3366621.png)